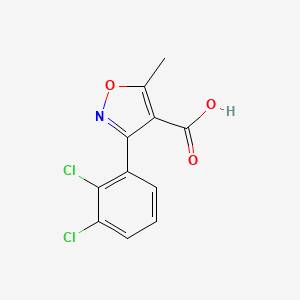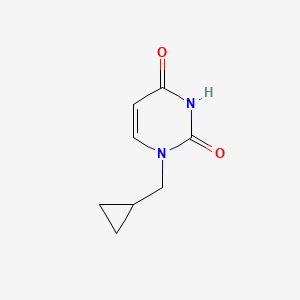
3-(2,3-ジクロロフェニル)-5-メチル-1,2-オキサゾール-4-カルボン酸
概要
説明
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features a dichlorophenyl group, which can enhance its biological activity and stability.
科学的研究の応用
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Compounds with similar structures have been shown to interact withCyclin Dependent Kinase 2 (CDK2) . CDK2, in complex with its cyclins, is known to regulate the cell cycle at the G1/S transition .
Mode of Action
It can be inferred from related compounds that it may inhibit the activity of cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Result of Action
Based on the potential inhibition of cdk2, it can be inferred that the compound may induce cell cycle arrest and potentially apoptosis in cancer cells .
生化学分析
Biochemical Properties
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest.
Cellular Effects
The effects of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In human breast adenocarcinoma cell lines (MCF-7), 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has demonstrated cytotoxic effects with an IC50 of 42.30 µM . This compound also affects the expression of genes involved in cell proliferation and apoptosis, leading to reduced cell viability and increased cell death.
Molecular Mechanism
At the molecular level, 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with CDK2, for example, involves binding to the enzyme’s active site, thereby inhibiting its activity and causing cell cycle arrest . Additionally, 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has been shown to modulate the activity of other enzymes and proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability may decrease, leading to reduced efficacy in biochemical assays. In in vitro studies, 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has shown consistent effects on cell viability and enzyme inhibition over extended periods . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. In animal studies, threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effects . Toxicity studies have shown that high doses of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can cause adverse effects such as liver damage and altered metabolic function.
Metabolic Pathways
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may have different biochemical properties and effects. The interaction of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with metabolic enzymes can also affect metabolic flux and alter metabolite levels in cells.
Transport and Distribution
The transport and distribution of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid within tissues can also affect its efficacy and toxicity, with higher concentrations in specific tissues potentially leading to localized effects.
Subcellular Localization
The subcellular localization of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. The subcellular distribution of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can also affect its interactions with other biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with methyl isocyanate, followed by cyclization with a suitable base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization process. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
類似化合物との比較
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl group but different core structure.
Oxaprozin: An oxazole derivative with anti-inflammatory properties.
Mubritinib: A tyrosine kinase inhibitor with an oxazole core.
Uniqueness
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of a dichlorophenyl group and an oxazole core, which imparts distinct biological activities and chemical properties. This combination makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSFOUNJWRTJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469116.png)
![1-[(4-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469117.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469121.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469123.png)
![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469124.png)
![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B1469129.png)




![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)
![1-[(4-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469139.png)
